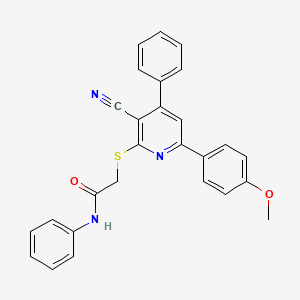
3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with difluoromethoxy and pyrazolyl groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the formation of the thiophene ring followed by the introduction of the difluoromethoxy and pyrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and pyrazolyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
- 3-(Chloromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
- 3-(Trifluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Difluoromethoxy)-5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid stands out due to the presence of the difluoromethoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H6F2N2O3S |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-pyrazol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O3S/c10-9(11)16-5-4-6(13-3-1-2-12-13)17-7(5)8(14)15/h1-4,9H,(H,14,15) |
Clave InChI |
SYQVIMZKADBVHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC(=C(S2)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)
![2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11782952.png)
![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
